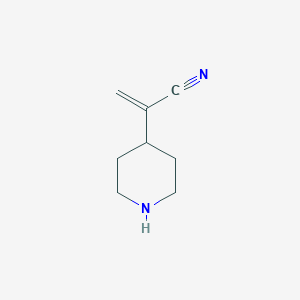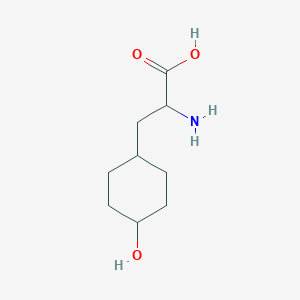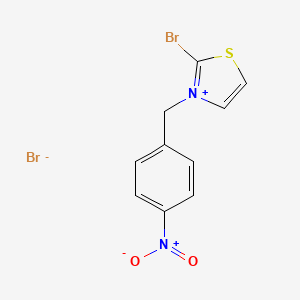
2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide typically involves the reaction of 2-bromo-3-thiazolium bromide with 4-nitrobenzyl bromide . The reaction is carried out in the presence of a suitable solvent, such as ethyl acetate, at ambient temperature . This method yields the desired product in high purity and yield .
Análisis De Reacciones Químicas
2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the bromine atom, leading to the formation of various substituted thiazolium derivatives.
Oxidation and Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, while the thiazole ring can undergo oxidation reactions.
Electrophilic and Nucleophilic Reactions: The thiazole ring can participate in both electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide can be compared with other thiazolium salts, such as:
2,4-Disubstituted Thiazolium Bromides: These compounds have similar structures but different substituents at the 2 and 4 positions of the thiazole ring.
2,3,4-Trisubstituted Thiazolium Bromides: These compounds have additional substituents at the 3 position, leading to different chemical and biological properties.
Sulfathiazole: A well-known antimicrobial drug that contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring in its structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other thiazolium salts .
Propiedades
Fórmula molecular |
C10H8Br2N2O2S |
|---|---|
Peso molecular |
380.06 g/mol |
Nombre IUPAC |
2-bromo-3-[(4-nitrophenyl)methyl]-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C10H8BrN2O2S.BrH/c11-10-12(5-6-16-10)7-8-1-3-9(4-2-8)13(14)15;/h1-6H,7H2;1H/q+1;/p-1 |
Clave InChI |
OULMHZAURGAECI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C[N+]2=C(SC=C2)Br)[N+](=O)[O-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



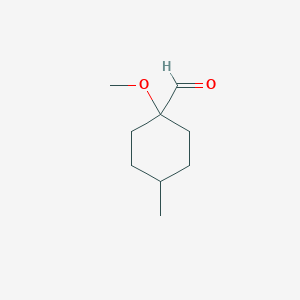
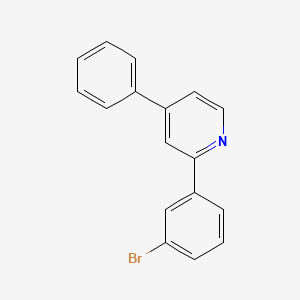
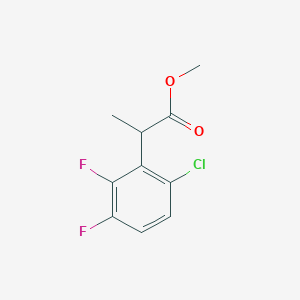
![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
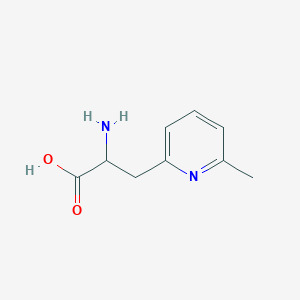

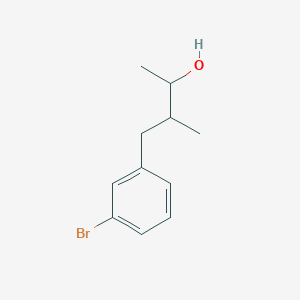
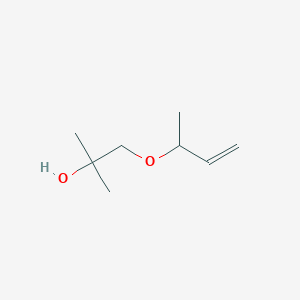
![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)
